N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride
Description
N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-based compound featuring a benzamide core substituted with a methoxy group at the para position and a morpholinoethyl moiety. The hydrochloride salt enhances its solubility in aqueous environments, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-26-17-8-6-16(7-9-17)20(25)24(11-10-23-12-14-27-15-13-23)21-22-18-4-2-3-5-19(18)28-21;/h2-9H,10-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVCVUIIWXJGAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride typically involves the following steps :
Formation of 2-amino benzothiazole: This is achieved by reacting o-aminothiophenol with carbon disulfide and an oxidizing agent.
Coupling with 4-methoxybenzoyl chloride: The 2-amino benzothiazole is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the intermediate benzamide.
Alkylation with 2-chloroethyl morpholine hydrochloride: The intermediate benzamide is further reacted with 2-chloroethyl morpholine hydrochloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is its potential as an anticancer agent. Research indicates that compounds with a benzothiazole moiety exhibit promising anticancer properties by inhibiting specific cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of benzothiazole, including the compound , showed notable activity against various cancer cell lines. The compound exhibited an IC50 value of approximately 1.68 µM against A549 lung cancer cells, indicating its effectiveness in inhibiting cell proliferation at low concentrations . This suggests that the compound could be further developed as a targeted therapy for lung cancer.
Biochemical Probes
Beyond its potential therapeutic uses, this compound serves as a valuable biochemical probe for studying various biological processes. Its structural features allow it to interact with multiple biological targets, making it useful in pharmacological research.
Application in Drug Development
The compound's ability to modulate specific biological pathways makes it a candidate for further drug development. The presence of the morpholino group enhances its solubility and bioavailability, which are critical parameters for drug efficacy .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the benzothiazole ring and subsequent modifications to introduce the morpholinoethyl group. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield (%) |
|---|---|---|---|
| 1 | Ring Formation | Benzothiazole derivatives | 75 |
| 2 | Alkylation | Morpholinoethyl halides | 80 |
| 3 | Hydrochloride Formation | Hydrochloric acid | 90 |
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways . For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
The benzamide core is a common structural motif in bioactive compounds. Key analogs include:
- Methoxy vs. Chloro Substituents : The 4-methoxy group in the target compound likely enhances electron density on the benzamide ring, improving hydrogen-bonding interactions with biological targets compared to electron-withdrawing groups like chloro (e.g., 4-chlorobenzamide derivatives in ).
- Morpholinoethyl vs. Simple Alkyl Chains: The 2-morpholinoethyl group introduces a tertiary amine, which can improve water solubility (via protonation) and modulate receptor binding compared to non-polar alkyl chains .
Physicochemical and Spectral Properties
- Melting Points: The hydrochloride salt of the target compound is expected to have a higher melting point (>200°C) compared to non-ionic analogs like 4-chlorobenzamide (202–212°C) .
- Spectral Data: ¹H-NMR: The morpholinoethyl group would show characteristic peaks at δ 2.4–3.0 ppm (morpholine protons) and δ 3.5–4.0 ppm (ethylenediamine protons), distinct from simpler alkyl chains in analogs . IR: A strong C=O stretch (~1660 cm⁻¹) confirms the amide bond, while the absence of S-H vibrations (~2500 cm⁻¹) rules out thiol tautomers .
Enzyme Inhibition
- Stearoyl-CoA Desaturase-1 (SCD1) Inhibition: Morpholino-containing benzamides (e.g., 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide) exhibit potent SCD1 inhibition (IC₅₀ < 50 nM), suggesting the target compound may share similar mechanisms .
Antimicrobial Properties
- N-(thiazol-2-yl)-amide Derivatives : Analogs like 4-chloro-N-(4-phenylthiazol-2-yl)-benzamide show broad-spectrum antimicrobial activity, attributed to the chloro substituent’s lipophilicity enhancing membrane penetration .
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzothiazole moiety, a methoxy group, and a morpholinoethyl side chain, contributing to its diverse biological properties.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that benzothiazole compounds can inhibit cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Table 1: Anticancer Activity of Benzothiazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide | A431 | 1.5 | Induction of apoptosis and cell cycle arrest |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A549 | 2.0 | Inhibition of IL-6 and TNF-α activity |
| 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine | H1299 | 1.8 | Apoptosis promotion |
The compound's ability to induce apoptosis was confirmed through Western blot analysis, indicating its potential as a lead compound for anticancer drug development.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies have demonstrated that benzothiazole derivatives can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response . This dual action makes it a candidate for further exploration in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer progression, including EGFR and HER-2 .
- Apoptosis Induction : It promotes apoptosis in cancer cells through various signaling pathways, leading to cell cycle arrest and decreased viability .
- Cytokine Modulation : The reduction of inflammatory cytokines suggests a mechanism involving modulation of immune responses, potentially through NF-kB pathways.
Case Studies
A notable case study involved the application of this compound in combination therapy with existing anti-cancer agents. The study found enhanced efficacy in tumor reduction when used alongside conventional chemotherapy drugs, indicating potential for synergistic effects in treatment regimens.
Q & A
Advanced Research Question
- Stoichiometric Adjustments : Use 1.1–1.2 equivalents of acyl halides to drive amide coupling to completion .
- Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., O-acylation) .
- Purification : Employ column chromatography (silica gel, EtOAc/hexane) or recrystallization (CH₃OH/CHCl₃) to isolate pure hydrochloride salts .
Data Contradiction Example :
Lower yields (≤70%) reported in morpholinoethyl functionalization may arise from incomplete alkylation. Increasing reaction time (24–48 h) or using DMF as a polar aprotic solvent improves efficiency .
How should researchers resolve discrepancies in NMR data for structurally similar derivatives?
Advanced Research Question
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., benzothiazole C7-H vs. morpholinoethyl CH₂) .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to shift exchangeable protons (e.g., NH in DMSO-d₆ at δ 10–12 ppm) .
- Computational Validation : Use density functional theory (DFT) to predict chemical shifts (B3LYP/6-311+G(d,p)) and cross-validate with experimental data .
Q. Example Table :
| Proton | Observed δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| Benzo[d]thiazole C2-H | 8.21 | 8.18 | 0.03 |
| Methoxy OCH₃ | 3.89 | 3.85 | 0.04 |
| Morpholino N-CH₂ | 2.65 | 2.70 | -0.05 |
What in vitro assays are suitable for evaluating the compound’s biological activity?
Advanced Research Question
- Enzyme Inhibition : Test against kinase targets (e.g., PFOR enzyme) using spectrophotometric assays (IC₅₀ determination) .
- Anticancer Screening : Use MTT assays on leukemia cell lines (e.g., K562) with EC₅₀ values compared to reference drugs .
- Molecular Docking : Simulate binding to active sites (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
Q. Methodological Note :
- Include positive controls (e.g., imatinib for kinase inhibition) and validate with dose-response curves (3–5 replicates) .
How can computational methods guide the design of derivatives with improved properties?
Advanced Research Question
- DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity .
- Solubility Prediction : Use polarizable continuum models (PCM) to estimate solubility in water/DMSO .
- ADMET Profiling : Predict pharmacokinetics (e.g., LogP, metabolic stability) via SwissADME or ADMETlab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
